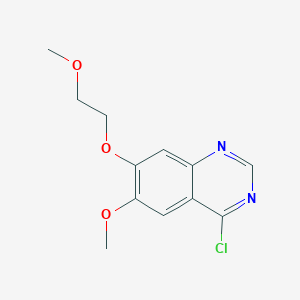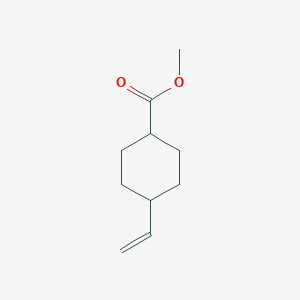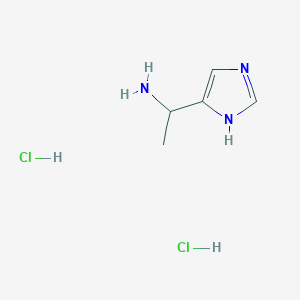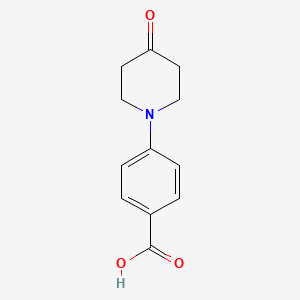
1,4-Bis(2,2,2-trifluoroethyl)benzene
Overview
Description
1,4-Bis(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C10H8F6 . It is related to benzene, with two trifluoroethyl groups attached to the 1 and 4 positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2,2,2-trifluoroethyl)benzene is characterized by a benzene ring with two trifluoroethyl groups attached at the 1 and 4 positions . The exact 3D structure may be obtained from computational chemistry simulations or X-ray crystallography .Chemical Reactions Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence . The molecules exhibited large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(2,2,2-trifluoroethyl)benzene include a molecular weight of 242.16 . Other properties such as boiling point, density, and refractive index can be determined through experimental measurements .Scientific Research Applications
Synthesis and Polymer Applications
- Synthesis and Characterization of Novel Fluorine-containing Polyetherimide : Utilization of 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene derivatives for synthesizing novel fluorine-containing polyetherimides, with characterization via FTIR and DSC technologies (Yu Xin-hai, 2010).
- Synthesis of Fluorine-Containing Polyethers : Creation of highly fluorinated monomers such as 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene for producing soluble, hydrophobic, low dielectric polyethers (J. W. Fitch et al., 2003).
Coordination Polymers and Crystal Structures
- Two Novel 2D Cadmium(II) MOFs : Development of 2D Cd(II) coordination polymers using 1,4-bis((pyridinium-4-carboxylic acid)methyl)benzene dibromide and related ligands, focusing on their thermal stability and fluorescent properties (Xiaoju Li et al., 2012).
- Synthesis and Optical Properties of Fluorinated Compounds : Exploration of selectively fluorinated rigid rods like 1,4-bis(4'-pyridylethynyl)benzenes for their UV-Vis absorption, fluorescence spectra, and crystal structures (T. M. Fasina et al., 2004).
Electropolymerization and Luminescence Studies
- Electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene : Investigation into electropolymerization in the presence of sodium tetraphenylborate, leading to a conducting polymer with high electroactivity and low oxidation potential (F. Larmat et al., 1996).
- Luminescence and Electrochemistry of Benzene-Centered Bis- and Tris-1,3,2-Diazaboroles : Focus on the luminescence and electrochemistry of benzene- and biphenyl-centered diazaboroles, contributing to our understanding of electronic communication between boron heterocycles and luminescence properties (L. Weber et al., 2006).
Chemical Reactivity and Synthesis
- Lithiation and Silylation Reactions : Study of lithiation and silylation reactions of 1,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, focusing on the formation of tri- and tetralithio derivatives and their reactivity with chlorosilanes (J. W. Fitch et al., 1996).
Optoelectronics and Liquid Crystals
- Synthesis for Blue Phase Liquid Crystal Composition : Synthesizing derivatives of 1,4-bis(phenylethynyl)benzene for application in liquid crystal mixtures, leading to blue phase liquid crystals with specific temperature ranges and properties (Ning-Yan Li et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c11-9(12,13)5-7-1-2-8(4-3-7)6-10(14,15)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBAEIKSZUHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)



![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)



![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)


![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)